Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride
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Overview
Description
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride is a chemical compound that features a pyrrolidine ring, a phenyl group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions, using benzene or its derivatives.
Formation of the Methylamine Moiety: The methylamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.
Reduction: Reduction reactions can target the phenyl group or the nitrogen atom, potentially forming various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine moiety, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted amines.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride is used as a building block for the synthesis of more complex molecules .
Biology
The compound is studied for its potential biological activity, including its interaction with various biological targets such as enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, including its use as a precursor for drug development .
Industry
In the chemical industry, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects . The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Phenylpropanolamine: A compound with a similar phenyl and amine structure.
Methylamine: A basic amine used in various chemical reactions.
Uniqueness
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride is unique due to its combination of a pyrrolidine ring, a phenyl group, and a methylamine moiety, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C14H23ClN2 |
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Molecular Weight |
254.80 g/mol |
IUPAC Name |
(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
ZBECMOLWZVJMKF-UQKRIMTDSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CN2CCCC2.Cl |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN2CCCC2.Cl |
Origin of Product |
United States |
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